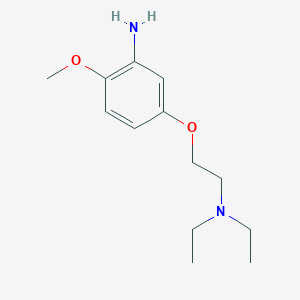
5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine is an organic compound with the molecular formula C12H20N2O2. It is a versatile chemical used in various scientific research fields due to its unique structure and properties. This compound is known for its applications in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine typically involves the reaction of 2-methoxyaniline with diethylaminoethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent product quality and reduces the risk of contamination .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amine derivatives. Substitution reactions can result in various substituted aniline derivatives .
Applications De Recherche Scientifique
5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Diethylamino)ethoxy)ethanol: This compound shares a similar diethylaminoethoxy group but differs in its overall structure and properties.
5-Bromo-2-(2-(diethylamino)ethoxy)aniline: This compound has a bromine atom in place of the methoxy group, leading to different reactivity and applications.
Uniqueness
5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C13H22N2O2 |
|---|---|
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
5-[2-(diethylamino)ethoxy]-2-methoxyaniline |
InChI |
InChI=1S/C13H22N2O2/c1-4-15(5-2)8-9-17-11-6-7-13(16-3)12(14)10-11/h6-7,10H,4-5,8-9,14H2,1-3H3 |
Clé InChI |
VPQXDMHYNXJETI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=CC(=C(C=C1)OC)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
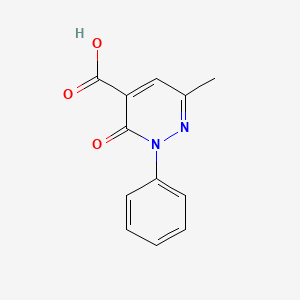
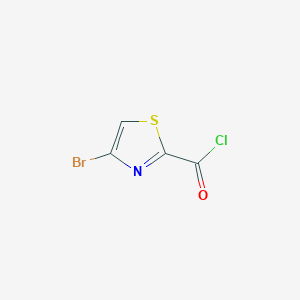
![4-[2,2-Bis(4-fluorophenyl)ethyl]piperidine](/img/structure/B8550574.png)
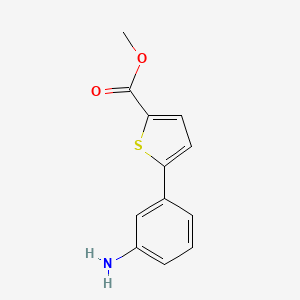
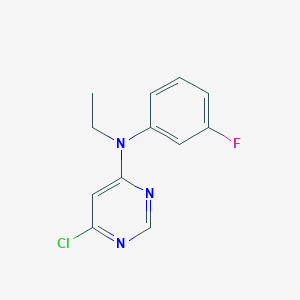
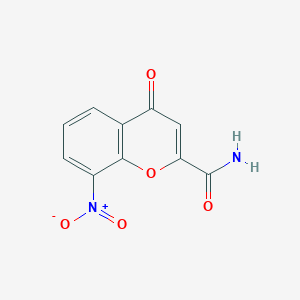

![6-bromo-1H-pyrrolo[3,2-b]pyridine 5-carbonitrile](/img/structure/B8550602.png)
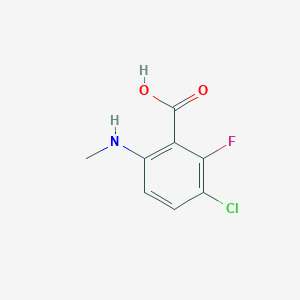
![5-[(Chloromethoxy)methyl]-4-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B8550611.png)
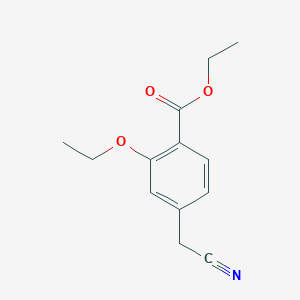
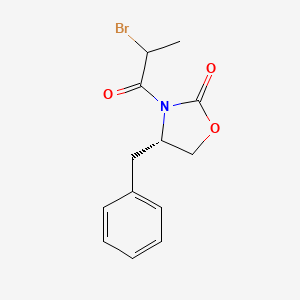
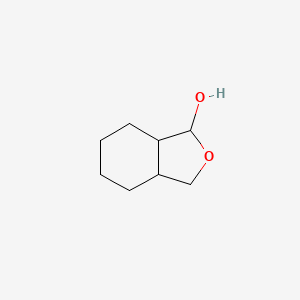
![Trimethoxy[3-(methylsulfanyl)propyl]silane](/img/structure/B8550637.png)
